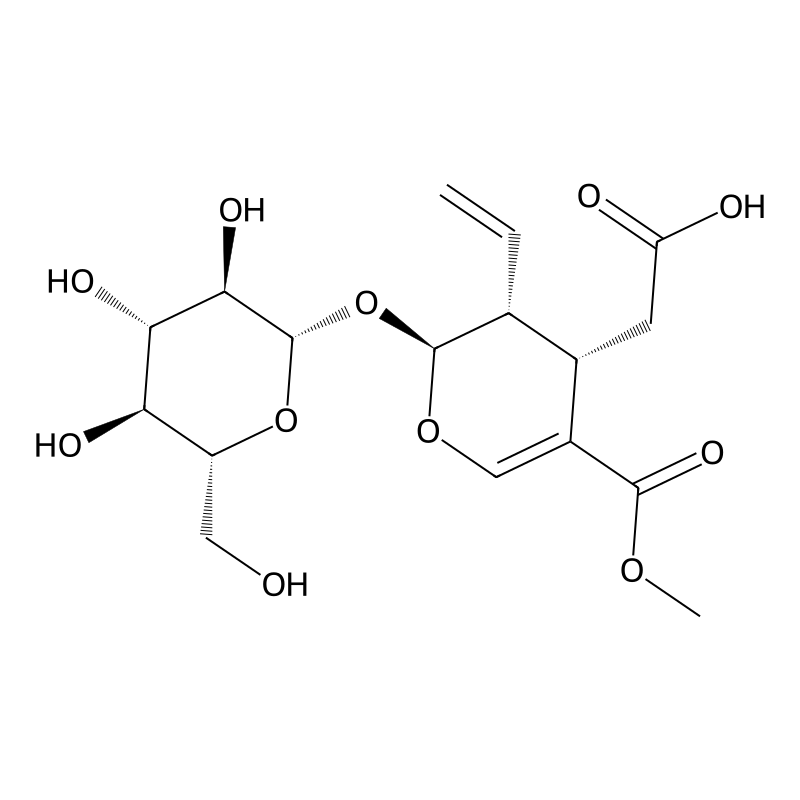

Secoxyloganin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Secoxyloganin, also known as secologanoside 11-methyl ester, is a naturally occurring compound found in various plants, including Cornus officinalis (cornel), Buddleja davidii (butterfly bush), and Martynia annua (devil's claw) [, ]. While its exact function in these plants remains under investigation, secoxyloganin has gained interest in scientific research due to its potential biological activities.

Pharmacological Activities

Several studies have explored the potential pharmacological activities of secoxyloganin, including:

- Antioxidant properties: Secoxyloganin has been shown to exhibit antioxidant activity in cell-based assays, suggesting its potential role in protecting cells from damage caused by free radicals [, ].

- Anti-inflammatory properties: Studies suggest that secoxyloganin may possess anti-inflammatory properties, potentially reducing inflammation in various conditions [].

- Neuroprotective properties: Some research indicates that secoxyloganin may have neuroprotective effects, potentially offering benefits for neurodegenerative diseases.

Secoxyloganin is a naturally occurring compound classified as a methyl ester and a member of the pyran family, with the chemical formula and a CAS number of 58822-47-2. It is produced through the enzymatic conversion of secologanin, primarily in plants such as Lonicera japonica (Japanese honeysuckle) . This compound plays a significant role as a plant metabolite and exhibits properties such as antioxidant and anti-allergic activities .

The formation of secoxyloganin involves several key reactions:

- Biosynthesis from Loganin: Secoxyloganin is synthesized from loganin through an oxidative ring cleavage reaction catalyzed by secologanin synthases (SLS). This process involves the conversion of loganin to secologanin, which can further oxidize to form secoxyloganin .

- Oxidation Mechanism: The oxidation of secologanin to secoxyloganin is facilitated by specific P450 enzymes, which introduce changes to the aldehyde functional group of secologanin, resulting in the formation of the acidic form, secoxyloganin .

Secoxyloganin has demonstrated various biological activities:

- Antioxidant Properties: It acts as an antioxidant, helping to neutralize free radicals and reduce oxidative stress .

- Anti-Allergic Effects: Studies indicate that secoxyloganin can prevent allergic reactions, such as those induced by hen egg white lysozyme, by inhibiting inflammatory responses .

- Potential Therapeutic Uses: Due to its biological activities, there is interest in exploring its potential applications in treating conditions related to oxidative stress and allergies.

Secoxyloganin can be synthesized through several methods:

- Natural Extraction: It can be isolated from natural sources like Lonicera japonica using extraction techniques involving solvents .

- Chemical Synthesis: A total synthesis approach has been described, starting from cyclopentadiene and involving multiple steps to create protected forms of secoxyloganin aglucone . This method highlights the complexity of synthesizing this compound while maintaining structural integrity.

Secoxyloganin has several applications:

- Pharmaceuticals: Its antioxidant and anti-allergic properties make it a candidate for developing new drugs targeting oxidative stress-related diseases and allergies.

- Cosmetics: Due to its antioxidant capabilities, it may be utilized in cosmetic formulations aimed at skin protection against environmental damage.

Research on the interactions of secoxyloganin with other compounds is limited but suggests potential synergies with other phytochemicals found in Lonicera japonica. Further studies could elucidate its interactions within biological systems and its effects on various pathways involved in inflammation and oxidative stress.

Secoxyloganin shares structural similarities with several other compounds, particularly within the iridoid glycosides family. Notable similar compounds include:

- Loganin: A precursor to both secologanin and secoxyloganin, loganin has a simpler structure but serves as a critical building block in their biosynthesis.

- Secologanin: The direct precursor to secoxyloganin, secologanin undergoes oxidation to yield secoxyloganin.

- 7-Deoxyloganic Acid: Another compound in the biosynthetic pathway that shares structural characteristics but differs in functional groups and biological activities.

Comparison TableCompound Structure Complexity Biological Activity Role in Biosynthesis Secoxyloganin Moderate Antioxidant, Anti-allergic Final product from secologanin Loganin Simple Precursor Precursor for secologanin Secologanin Moderate Precursor Precursor for secoxyloganin 7-Deoxyloganic Acid Moderate Varies Intermediate in biosynthesis

| Compound | Structure Complexity | Biological Activity | Role in Biosynthesis |

|---|---|---|---|

| Secoxyloganin | Moderate | Antioxidant, Anti-allergic | Final product from secologanin |

| Loganin | Simple | Precursor | Precursor for secologanin |

| Secologanin | Moderate | Precursor | Precursor for secoxyloganin |

| 7-Deoxyloganic Acid | Moderate | Varies | Intermediate in biosynthesis |

Secoxyloganin's unique properties stem from its specific structure and the enzymatic processes involved in its formation, distinguishing it from its precursors and related compounds. Further research could enhance understanding of its potential applications and interactions within biological systems.

Secoxyloganin represents a significant secoiridoid glycoside compound that demonstrates remarkable distribution patterns across diverse botanical families [1]. This bioactive compound exhibits systematic occurrence in specific plant genera, with particular concentration in traditional medicinal species that have evolved sophisticated biosynthetic pathways for iridoid production [3] [7]. The compound's molecular formula C₁₇H₂₄O₁₁ and molecular weight of 404.4 grams per mole characterize its complex glycosidic structure [1].

Primary Plant Sources

Lonicera japonica Thunb

Lonicera japonica Thunb represents the most extensively studied and well-documented primary source of secoxyloganin [9] [10]. This species, commonly known as Japanese honeysuckle, demonstrates consistent secoxyloganin accumulation across multiple plant tissues, with varying concentrations depending on the specific anatomical structure examined [11] [28].

Research investigations have conclusively identified secoxyloganin presence in flower buds of Lonicera japonica through advanced chromatographic isolation techniques [9] [12]. The compound occurs alongside other iridoid glycosides including sweroside, secologanin dimethyl acetal, and centauroside within the polar fractions of seventy percent ethanol extracts [28]. Quantitative analysis reveals that secoxyloganin content varies significantly between cultivated and wild specimens, with wild Lonicera japonica demonstrating substantially higher secoxyloganin concentrations compared to commercially cultivated varieties [24].

Root tissues of Lonicera japonica also contain measurable secoxyloganin quantities, as demonstrated through comprehensive phytochemical studies employing various chromatographic separation methods [11]. These investigations identified seventeen distinct compounds from root extracts, with secoxyloganin representing a significant iridoid component alongside other bioactive constituents [11]. The presence of secoxyloganin in root tissues suggests systemic distribution throughout the plant, indicating active biosynthetic processes in multiple anatomical locations [11].

Additional research has documented secoxyloganin occurrence in stem tissues, although concentrations appear reduced compared to flower and root tissues [13]. Ultra-high performance liquid chromatography coupled with mass spectrometry analysis confirmed secoxyloganin identification in various Lonicera japonica plant parts, establishing this species as a reliable and consistent source for natural secoxyloganin extraction [13].

Gentiana Species

Gentiana species represent another significant botanical source of secoxyloganin, with particular emphasis on high-altitude alpine varieties [15]. Gentiana rhodentha specifically demonstrates secoxyloganin accumulation alongside related secoiridoid compounds including secologanoside and various glucopyranosyl derivatives [15]. These mountain-dwelling species have evolved specialized metabolic pathways that favor iridoid glycoside production under harsh environmental conditions [15].

Research on Gentiana macrophylla reveals complex secoiridoid biosynthetic networks where secoxyloganin functions as an intermediate compound in larger metabolic processes [30]. This species accumulates four primary types of iridoids and secoiridoids, including loganic acid, sweroside, swertiamarin, and gentiopicroside, with secoxyloganin participating in these interconnected biosynthetic pathways [30]. The compound's presence in Gentiana species correlates with elevation and environmental stress factors, suggesting adaptive metabolic responses to alpine conditions [30].

Comprehensive analysis of Gentiana genus reveals that more than five hundred chemical compounds have been isolated from various species, with secoxyloganin representing a consistent component across multiple taxonomic groups [15]. The distribution pattern indicates that secoxyloganin occurrence in Gentiana species follows phylogenetic relationships and environmental adaptation strategies [15].

Oleaceae Family Plants

The Oleaceae family demonstrates unique secoxyloganin biosynthesis patterns, with Olea europaea serving as the primary representative species [16] [17]. In olive plants, secoxyloganin functions as a crucial intermediate in the biosynthesis of phenolic secoiridoids that determine olive oil flavor and quality characteristics [17] [20].

Recent discoveries have identified two bifunctional cytochrome P450 enzymes in Olea europaea that catalyze oxidative carbon-carbon bond cleavage of seven-epi-loganin to produce both oleoside methyl ester and secoxyloganin [17] [20]. These enzymatic processes occur through ketologanin intermediary compounds, demonstrating sophisticated biochemical mechanisms for secoxyloganin production [20]. The identification of these specific biosynthetic enzymes represents a significant advancement in understanding secoxyloganin formation within Oleaceae family plants [17].

Oleuroside, identified in Olea europaea leaves, represents a secoxyloganin derivative formed through esterification with 3,4-dihydroxyphenethyl groups [16]. This compound demonstrates the metabolic versatility of secoxyloganin within olive biochemistry and suggests multiple functional roles for this secoiridoid in plant physiology [16]. The Oleaceae family encompasses approximately twenty-eight genera and seven hundred species distributed globally, with secoiridoid compounds including secoxyloganin occurring across multiple genera within this taxonomic group [19] [32].

Geographical Distribution of Source Plants

The geographical distribution of secoxyloganin-containing plants demonstrates distinct biogeographical patterns that reflect evolutionary relationships and environmental adaptations [6] [14]. Lonicera japonica exhibits native distribution throughout eastern Asia, including China, Japan, and Korea, with subsequent naturalization across temperate regions of North America, Europe, and Australia [34] [36].

Table 1: Geographical Distribution of Primary Secoxyloganin Sources

| Plant Species | Native Distribution | Naturalized Regions | Elevation Range (m) | Climate Preference |

|---|---|---|---|---|

| Lonicera japonica | Eastern Asia (China, Japan, Korea) | North America, Europe, Australia | 0-1500 | Temperate to subtropical |

| Lonicera hypoglauca | Southern China, Japan | Limited naturalization | 200-1500 | Subtropical |

| Lonicera macranthoides | Southern China | Cultivated regions | 500-1800 | Warm temperate |

| Gentiana rhodentha | High altitude regions | Alpine regions only | 2000-4000 | Alpine |

| Gentiana macrophylla | China, Central Asia | Limited cultivation | 1700-4200 | Continental alpine |

| Olea europaea | Mediterranean Basin | Worldwide cultivation | 0-800 | Mediterranean |

Detailed analysis of Lonicera japonica distribution reveals that this species occurs across all Chinese provinces except Heilongjiang, Inner Mongolia, Ningxia, Qinghai, Xinjiang, Hainan, and Tibet [6]. The species demonstrates remarkable adaptability to various habitat conditions, thriving in elevations up to fifteen hundred meters and establishing populations in diverse ecological niches [6] [34].

Gentiana species containing secoxyloganin demonstrate more restricted geographical distributions, primarily occurring in mountainous regions of Asia and limited alpine areas of other continents [35] [37]. Gentiana macrophylla specifically inhabits elevations between seventeen hundred and forty-two hundred meters, reflecting adaptation to high-altitude environmental conditions that may influence secoxyloganin biosynthesis [30]. These alpine distributions correlate with increased secondary metabolite production, suggesting environmental stress responses that enhance secoxyloganin accumulation [30].

The Mediterranean distribution of Olea europaea represents a distinct biogeographical pattern, with natural occurrence throughout the Mediterranean Basin and subsequent global cultivation in suitable climatic regions [32] [33]. Olive cultivation extends across multiple continents, creating widespread availability of secoxyloganin-containing plant material through agricultural systems [32].

Ecological Factors Affecting Accumulation

Environmental conditions demonstrate significant influence on secoxyloganin accumulation patterns within source plants [23] [24]. Temperature represents a primary ecological factor, with research indicating that elevated temperatures may reduce secoxyloganin content while moderate thermal conditions appear optimal for compound biosynthesis [23]. Seasonal temperature variation affects metabolic processes underlying secoxyloganin production, with thermal stress potentially disrupting enzymatic pathways responsible for iridoid glycoside formation [22].

Table 2: Ecological Factors Influencing Secoxyloganin Accumulation

| Factor Category | Specific Factor | Effect on Secoxyloganin | Evidence Level |

|---|---|---|---|

| Temperature | Annual mean temperature | Higher temperatures may reduce content | Moderate |

| Temperature | Seasonal temperature variation | Thermal stress affects biosynthesis | Limited |

| Precipitation | Annual precipitation | Moderate precipitation optimal | Strong |

| Precipitation | Seasonal precipitation pattern | Drought stress may increase content | Moderate |

| Soil Type | Soil pH | Neutral to slightly alkaline preferred | Limited |

| Light Conditions | Light intensity | Partial shade to full sun optimal | Strong |

| Elevation | Altitude effects | Higher elevations may increase content | Moderate |

| Cultivation Method | Wild vs cultivated | Wild plants show higher content | Strong |

Precipitation patterns significantly impact secoxyloganin biosynthesis, with moderate annual precipitation providing optimal conditions for compound accumulation [23]. Research demonstrates that drought stress may paradoxically increase secoxyloganin content, suggesting that water limitation triggers defensive metabolic responses that enhance secondary metabolite production [24]. This phenomenon aligns with general plant stress response mechanisms where adverse conditions stimulate protective compound synthesis [22].

Soil characteristics influence secoxyloganin production through effects on nutrient availability and pH conditions [23]. Limited evidence suggests that neutral to slightly alkaline soil conditions favor secoxyloganin accumulation, while adequate nitrogen availability enhances biosynthetic processes [23]. These soil-plant interactions reflect complex relationships between mineral nutrition and secondary metabolite pathways [23].

Light conditions demonstrate strong influence on secoxyloganin content, with partial shade to full sun exposure providing optimal conditions for compound biosynthesis [23]. Photoperiod effects appear less pronounced, although long-day conditions may favor enhanced production [23]. These light-related responses suggest that photosynthetic processes and energy availability directly impact secoxyloganin biosynthetic capacity [23].

Cultivation methods exhibit pronounced effects on secoxyloganin accumulation, with wild plant populations consistently demonstrating higher compound content compared to cultivated varieties [24]. This difference reflects genetic selection pressures in agricultural systems that may inadvertently reduce secondary metabolite production in favor of other agronomic traits [24]. Wild plants maintain full biosynthetic potential due to continued environmental pressure selection [24].

Seasonal Variation in Plant Production

Seasonal variation significantly affects secoxyloganin production patterns across different plant species and geographical regions [24] [26]. Research on Lonicera japonica demonstrates that compound content fluctuates throughout annual cycles, with peak accumulation occurring during specific developmental stages [24]. Pre-bloom harvest timing appears optimal for maximum secoxyloganin content, suggesting that reproductive development influences biosynthetic allocation [24].

Table 3: Seasonal Variation in Secoxyloganin Content

| Season | Plant Development Stage | Relative Secoxyloganin Content | Optimal Harvest Period |

|---|---|---|---|

| Early Spring | Bud development | Moderate levels | Secondary optimal |

| Late Spring | Pre-bloom stage | Peak accumulation | Primary optimal |

| Summer | Full bloom | Declining levels | Not recommended |

| Late Summer | Post-bloom | Moderate levels | Secondary optimal |

| Autumn | Senescence | Variable levels | Tissue-dependent |

| Winter | Dormancy | Minimal levels | Not recommended |

Comprehensive analysis reveals that secoxyloganin biosynthesis follows circadian and seasonal rhythms that align with plant developmental cycles [25]. Environmental factors including temperature, light duration, and water availability interact to create seasonal windows of enhanced compound production [22] [25]. These temporal patterns reflect evolutionary adaptations that optimize metabolic resource allocation throughout annual cycles [25].

Research on cultivation patterns demonstrates that geographical origin influences seasonal variation patterns, with samples from different regions exhibiting distinct temporal accumulation profiles [24]. Northern populations may show delayed peak accumulation compared to southern varieties, reflecting adaptation to local climate conditions and growing seasons [24]. These geographical variations necessitate region-specific harvest timing strategies for optimal secoxyloganin yield [24].

Methyl jasmonate treatment studies in Gentiana macrophylla reveal that external stimuli can modify seasonal accumulation patterns [30]. These investigations demonstrate that secoxyloganin content responds to chemical signals within twenty-four to seventy-two hours, indicating rapid metabolic adjustment capabilities [30]. Such responses suggest that seasonal variation reflects ongoing environmental monitoring and adaptive metabolic responses rather than fixed developmental programming [30].

The secoiridoid biosynthetic pathway represents a complex metabolic network that produces secoxyloganin and related compounds through a series of highly regulated enzymatic reactions. This pathway has been extensively characterized in several plant species, particularly Catharanthus roseus, Swertia mussotii, and Camptotheca acuminata [1] [2] [3].

Precursors and Intermediates

The secoiridoid biosynthetic pathway originates from the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the plastid-localized methylerythritol phosphate (MEP) pathway [1] [4] [5]. In Catharanthus roseus, glyceraldehyde 3-phosphate and pyruvate are converted into IPP and DMAPP through seven enzymatic reactions within the plastid [1].

The pathway proceeds through several key intermediates. Geranyl diphosphate synthase catalyzes the condensation of IPP and DMAPP to yield geranyl diphosphate (GPP) [6] [3]. Subsequently, geraniol synthase converts GPP to geraniol, which serves as the entry point into the secoiridoid pathway [6] [7]. The conversion of geraniol to 10-hydroxygeraniol is catalyzed by geraniol 10-hydroxylase, a cytochrome P450 enzyme [6] [7].

Critical intermediates in the pathway include iridodial, iridotrial, and nepetalactol. The cyclization step involves iridoid synthase, which catalyzes the reductive cyclization of nepetalactol to form iridotrial [6] [7]. The subsequent oxidation of nepetalactol to 7-deoxyloganetic acid is performed by cytochrome P450 76A26, also known as iridoid oxidase [1] [6].

Key Enzymatic Conversions

Several pivotal enzymatic conversions characterize the secoiridoid pathway. The glucosylation of 7-deoxyloganetic acid by 7-deoxyloganetic acid glucosyltransferase (7DLGT) produces 7-deoxyloganic acid [1] [6]. This step is followed by hydroxylation at the C-7 position by 7-deoxyloganic acid 7-hydroxylase (7DLH), yielding loganic acid [1] [6].

The methylation of loganic acid by loganic acid O-methyltransferase (LAMT) produces loganin [1] [6]. The final critical step involves the oxidative ring cleavage of loganin by secologanin synthase (SLS) to form secologanin [1] [8] [9]. This reaction is catalyzed by cytochrome P450 72A1 and represents one of the most distinctive transformations in the pathway [1] [8].

The conversion of secologanin to secoxyloganin represents an additional oxidation step. Research has demonstrated that secologanin synthase isoforms can catalyze not only the ring-opening reaction of loganin but also the subsequent oxidation of secologanin to secoxyloganin [1] [10]. This dual functionality expands the catalytic repertoire of these enzymes beyond their primary role.

Gene Expression Regulation

Gene expression regulation in the secoiridoid biosynthetic pathway involves complex transcriptional and post-transcriptional mechanisms. Transcriptome analyses have revealed tissue-specific expression patterns for key biosynthetic genes [2] [11] [3]. The expression of secoiridoid pathway genes is coordinated with developmental stages and environmental conditions [2] [12].

Transcriptional regulation involves several classes of transcription factors. MYB transcription factors, particularly BIS1 and BIS2, play crucial roles in coordinating the expression of multiple pathway genes [13] [14]. These factors regulate not only individual enzyme genes but also coordinate the expression of entire biosynthetic modules [13].

The regulation of pathway genes shows distinct temporal and spatial patterns. Early pathway genes, such as those encoding geranyl diphosphate synthase and geraniol synthase, are primarily regulated by light and circadian rhythms [2] [15]. Later pathway genes, including those encoding secologanin synthase and associated enzymes, show more complex regulation involving stress responses and developmental cues [2] [12].

Environmental factors significantly influence gene expression in the secoiridoid pathway. Light regulation affects multiple pathway genes, particularly those involved in the early steps of terpenoid biosynthesis [2] [15]. Stress responses, including biotic and abiotic stress, modulate the expression of pathway genes, often leading to enhanced production of secoiridoid compounds [2] [12].

Role of Secologanin Synthase (SLS)

Secologanin synthase represents a critical enzyme in secoiridoid biosynthesis, catalyzing the oxidative ring cleavage of loganin to produce secologanin. This cytochrome P450 enzyme has been extensively studied due to its central role in monoterpene indole alkaloid biosynthesis and its unique catalytic properties [1] [8] [9].

SLS Isoforms and Functions

Multiple isoforms of secologanin synthase have been identified across different plant species, each exhibiting distinct functional properties and expression patterns. In Catharanthus roseus, two major isoforms, SLS1 and SLS2, have been characterized [1] [16]. SLS1 corresponds to the originally identified CYP72A1, while SLS2 represents a second isoform sharing 97% nucleotide sequence identity with SLS1 [1].

The functional differences between SLS isoforms are significant. SLS1 expression is primarily detected in roots, with three-fold lower expression compared to SLS2 [1]. In contrast, SLS2 shows ubiquitous expression across all plant organs, with maximum expression in roots, flower buds, and leaves [1]. This differential expression pattern suggests distinct physiological roles for each isoform.

In Camptotheca acuminata, five SLS-like homologous genes have been identified, designated as CaSLAS1, CaSLAS2, Ca7DLH, CaSLS4, and CaSLS5 [10] [17]. These isoforms exhibit diverse catalytic activities, with CaSLAS1 and CaSLAS2 displaying multi-catalytic activities including secologanin synthase, secologanic acid synthase, and secoxyloganin synthase functions [10] [17].

The evolutionary divergence of SLS isoforms reflects adaptation to different metabolic requirements. Phylogenetic analyses reveal that SLS isoforms from different species cluster according to their substrate specificity and catalytic properties [10] [17]. This functional divergence allows plants to fine-tune their secoiridoid metabolism according to specific physiological demands.

Molecular Characterization of SLS

The molecular characterization of secologanin synthase has revealed detailed insights into its structure-function relationships and catalytic mechanisms. SLS belongs to the cytochrome P450 superfamily and is classified as CYP72A1 in Catharanthus roseus [1] [8]. The enzyme exhibits the characteristic features of cytochrome P450 enzymes, including heme-containing active sites and membrane-bound localization [1] [8].

Structural analyses have identified key substrate recognition sequences (SRS) that determine the substrate specificity of SLS isoforms. In Camptotheca acuminata, mutations in SRS1 are particularly important for substrate selectivity [18]. The His131Phe mutation selects for secologanin production, while His132Asp selects for secologanic acid production [18]. These findings demonstrate the molecular basis for functional divergence among SLS isoforms.

The catalytic mechanism of SLS involves several distinct steps. The enzyme requires NADPH, molecular oxygen, and is inhibited by carbon monoxide and other cytochrome P450 inhibitors [8]. The reaction proceeds through the formation of a ferrous-oxygen complex, followed by electron transfer and substrate oxidation [8] [9]. The unusual ring-opening reaction involves the cleavage of a cyclopentane ring, which is a relatively rare transformation in plant metabolism.

Kinetic characterization of SLS has revealed important catalytic properties. The enzyme exhibits high substrate specificity for loganin, with no activity detected toward related iridoid compounds [8]. The optimal pH for SLS activity is approximately 7.0, and the enzyme requires specific cofactors including NADPH and molecular oxygen [8]. The reaction is reversible under certain conditions, although the forward reaction is strongly favored.

Conversion of Loganin to Secologanin and Secoxyloganin

The conversion of loganin to secologanin and secoxyloganin represents one of the most remarkable transformations in plant secondary metabolism. This multi-step oxidative process involves the sequential action of secologanin synthase enzymes and results in the formation of two distinct but related secoiridoid compounds [1] [10].

The primary conversion involves the oxidative ring cleavage of loganin by secologanin synthase. This reaction transforms the cyclopentane ring of loganin into the open-chain structure characteristic of secologanin [1] [8] [9]. The mechanism involves the formation of a ketone intermediate, followed by ring opening and aldehyde formation [19]. The reaction proceeds through a complex series of electron transfers and oxygen insertions typical of cytochrome P450-catalyzed reactions.

The conversion of secologanin to secoxyloganin represents an additional oxidation step. Both SLS1 and SLS2 in Catharanthus roseus have been demonstrated to catalyze this reaction, converting secologanin to secoxyloganin in a stoichiometric manner [1]. This dual functionality indicates that these enzymes perform sequential oxidations, first converting loganin to secologanin, then oxidizing secologanin to secoxyloganin.

Time-course studies have revealed the kinetics of these conversions. In enzymatic assays, the decrease in loganin content is accompanied by the simultaneous formation of both secologanin and secoxyloganin [1]. The ratio of these products depends on reaction conditions and enzyme concentrations, suggesting that the conversion can be regulated by cellular factors.

The physiological significance of secoxyloganin formation remains unclear. While secologanin is readily incorporated into monoterpene indole alkaloids through condensation with tryptamine, secoxyloganin lacks the aldehyde function necessary for this reaction [1]. This suggests that secoxyloganin formation may represent either a detoxification mechanism or a metabolic dead end that must be carefully regulated to maintain efficient alkaloid biosynthesis.

Metabolic Fate in Plant Systems

The metabolic fate of secoxyloganin in plant systems involves complex transport, storage, and turnover mechanisms that determine its accumulation and distribution throughout the plant. Understanding these processes is crucial for comprehending the overall regulation of secoiridoid metabolism and its integration with other metabolic pathways [14] [20].

Secoxyloganin transport in plant systems involves specialized membrane transporters that facilitate its movement between cellular compartments and tissues. The vacuolar importer CrMATE1 has been identified as a key transporter responsible for the import of secologanin into the vacuole [14] [20]. While CrMATE1 shows strict specificity for secologanin, the transport of secoxyloganin likely involves different or additional transport mechanisms.

The compartmentalization of secoxyloganin metabolism is complex and highly regulated. The biosynthesis of secoxyloganin occurs in the endoplasmic reticulum, where secologanin synthase enzymes are localized [1] [21]. The newly synthesized secoxyloganin must then be transported to appropriate cellular compartments for storage or further metabolism. The subcellular distribution of secoxyloganin depends on the activity of various transporters and the metabolic state of the cell.

Inter-organ transport of secoxyloganin and related secoiridoids represents an important aspect of plant metabolism. Studies using grafting experiments have demonstrated that secoiridoids can be mobilized between different plant organs [13] [22]. The transport of secoxyloganin from its site of synthesis to tissues where it accumulates or is further metabolized involves long-distance transport mechanisms that remain poorly understood.

The accumulation patterns of secoxyloganin vary significantly among different plant species and tissues. In Lonicera japonica, secoxyloganin has been detected in flowers, leaves, and stems, with varying concentrations depending on developmental stage and environmental conditions [23] [24]. The tissue-specific accumulation of secoxyloganin reflects the differential expression of biosynthetic enzymes and transport proteins.

The turnover of secoxyloganin in plant systems involves both degradative and synthetic processes. While the biosynthetic pathways for secoxyloganin are well-characterized, the mechanisms of its degradation remain largely unknown. The balance between synthesis and degradation determines the steady-state levels of secoxyloganin in plant tissues and influences its availability for biological functions.

Transcriptome Analysis of Biosynthetic Genes

Transcriptome analysis has emerged as a powerful tool for understanding the regulation and coordination of secoiridoid biosynthetic genes. These studies have provided comprehensive insights into the expression patterns, regulatory mechanisms, and evolutionary relationships of genes involved in secoxyloganin biosynthesis [2] [11] [12] [3].

Large-scale transcriptome analyses have been conducted in several plant species to identify and characterize secoiridoid biosynthetic genes. In Swertia mussotii, transcriptome sequencing identified 39 transcripts encoding enzymes involved in the secoiridoid pathway, classified into 24 enzyme categories associated with three metabolic pathways [2] [3]. These studies revealed the complexity of gene networks involved in secoiridoid biosynthesis and identified previously unknown pathway components.

The expression profiles of secoiridoid biosynthetic genes show distinct tissue-specific and developmental patterns. In Gentiana macrophylla, 114 putative unigenes involved in secoiridoid biosynthesis were identified, with quantitative PCR analysis revealing diverse expression patterns across different tissues [12]. The differential expression of these genes correlates with the accumulation of secoiridoid compounds in specific tissues.

Gene co-expression analysis has revealed coordinated regulation of secoiridoid biosynthetic genes. Genes encoding enzymes in the same pathway or metabolic module often show similar expression patterns, suggesting common regulatory mechanisms [2] [11]. This coordinated expression ensures efficient metabolic flux through the secoiridoid pathway and prevents the accumulation of potentially toxic intermediates.

The identification of rate-limiting steps in secoiridoid biosynthesis has been facilitated by transcriptome analysis. In multiple species, the gene encoding 7-deoxyloganetic acid glucosyltransferase (7DLGT) shows consistently low expression levels compared to other pathway genes [2] [3]. This pattern suggests that 7DLGT may represent a rate-limiting enzyme in secoiridoid biosynthesis, making it a potential target for metabolic engineering.

Transcriptome analysis has also revealed the regulation of secoiridoid biosynthetic genes by environmental factors. Light, temperature, and stress responses significantly influence the expression of pathway genes [2] [12]. The integration of environmental signals with developmental programs ensures that secoiridoid biosynthesis is appropriately regulated in response to changing conditions.